molecular formula C14H10F2O3 B6400030 3-(2,3-Difluorophenyl)-5-methoxybenzoic acid CAS No. 1262006-19-8

3-(2,3-Difluorophenyl)-5-methoxybenzoic acid

Cat. No.: B6400030
CAS No.: 1262006-19-8
M. Wt: 264.22 g/mol
InChI Key: AHNHJEYYAUOLAU-UHFFFAOYSA-N
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Description

3-(2,3-Difluorophenyl)-5-methoxybenzoic acid is an organic compound characterized by the presence of two fluorine atoms and a methoxy group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-Difluorophenyl)-5-methoxybenzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs.

Types of Reactions:

    Substitution Reactions: The compound can undergo electrophilic aromatic substitution due to the presence of the methoxy group, which is an electron-donating group.

    Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.

Common Reagents and Conditions:

    Substitution: Common reagents include halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Major Products:

    Substitution: Products include halogenated derivatives.

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include alcohols.

Scientific Research Applications

3-(2,3-Difluorophenyl)-5-methoxybenzoic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for synthesizing pharmaceuticals.

    Materials Science: The compound’s unique electronic properties make it useful in the development of new materials.

    Biological Studies: It can be used to study the effects of fluorinated compounds on biological systems.

Mechanism of Action

The mechanism by which 3-(2,3-Difluorophenyl)-5-methoxybenzoic acid exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

  • 2,3-Difluorophenylacetic acid
  • 3-Methoxyphenylboronic acid
  • 4-Methoxyphenylboronic acid

Comparison: 3-(2,3-Difluorophenyl)-5-methoxybenzoic acid is unique due to the combination of fluorine atoms and a methoxy group on the benzoic acid core. This combination can influence the compound’s reactivity and properties, making it distinct from other similar compounds .

Properties

IUPAC Name

3-(2,3-difluorophenyl)-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3/c1-19-10-6-8(5-9(7-10)14(17)18)11-3-2-4-12(15)13(11)16/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHNHJEYYAUOLAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)O)C2=C(C(=CC=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90689666
Record name 2',3'-Difluoro-5-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262006-19-8
Record name 2',3'-Difluoro-5-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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